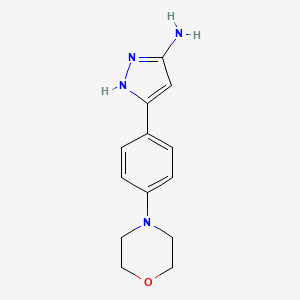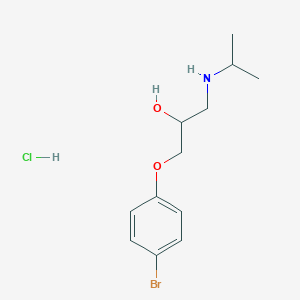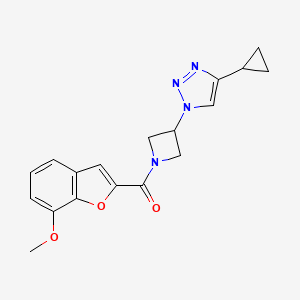
4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide” contains several functional groups including a thiazole ring, a thiophene ring, an ether linkage, and an amide group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry where heterocyclic compounds like thiazoles and thiophenes are often found in bioactive molecules .
Molecular Structure Analysis
The presence of the thiazole and thiophene rings in the compound suggests that it is likely to be planar or nearly planar. These types of five-membered aromatic rings often contribute to the planarity of molecules, which can be important for interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the ether group could potentially undergo reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
- The compound’s derivatives, specifically BTZ-Cz-OH and BTZ-DCz-OH , serve as luminescent materials. These ligands exhibit green emission due to excited-state intramolecular proton transfer (ESIPT) characteristics. When coordinated with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF ), they display significant blue-shifted and enhanced emission. These materials find successful application as dopant emitters in organic light-emitting diodes (OLEDs). Notably, BTZ-Cz-BF at a 10 wt% doping concentration demonstrates optimal performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
- A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was synthesized as potential inhibitors of type III secretion in Gram-negative bacteria. These compounds serve as bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .
- Systematic experimental and theoretical studies have explored the photophysical, electrochemical, and thermal stability properties of ligands and their boron difluoride complexes. The relationship between molecular structure and optoelectronic properties has been revealed. The ligands exhibit dual fluorescence (enol emission and keto emission) in solution, while in solid films, only one emission mode is observed. These insights contribute to the design of novel functional materials .
Luminescent Materials
Type III Secretion Inhibitors
Photophysical and Electrochemical Properties
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-15(17-8-7-14-2-1-10-21-14)12-3-5-13(6-4-12)20-16-18-9-11-22-16/h1-6,9-11H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJFLMJTDITPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B2778198.png)



![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2778206.png)

![5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B2778209.png)

![N-(3-chlorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2778211.png)


